(1S,2S)-trans-1,2-Cyclopentanediamine dihydrochloride is a rigid, enantiopure chiral building block primarily utilized as a ligand precursor for transition metal catalysts and a structural vertex in supramolecular architectures [1]. Featuring a 5-membered cyclopentane ring and strict (1S,2S) stereochemistry, it enforces a distinct coordination geometry and bite angle compared to standard linear or 6-membered cyclic diamines [1]. For procurement and process scale-up, the dihydrochloride salt formulation is critical; it transforms a sensitive, air-reactive free base into a highly stable, weighable solid, ensuring rigorous stoichiometric precision and extended shelf life in industrial and laboratory workflows .
Substituting this compound with the more ubiquitous trans-1,2-cyclohexanediamine (DACH) analogs fails because the 5-membered cyclopentane ring imposes a fundamentally different N-C-C-N dihedral bite angle [1]. This subtle geometric deviation drastically alters thermodynamic assembly pathways, such as shifting porous organic cage topologies from stable [4+6] architectures to unstable [8+12] forms that collapse upon desolvation [1]. Furthermore, substituting the dihydrochloride salt with the free base compromises batch-to-batch reproducibility, as the free base rapidly absorbs atmospheric CO2 to form carbonates, making precise stoichiometric dosing impossible in rigorous synthetic workflows [2].
In the synthesis of imine-based porous organic cages via cycloimination with tris(4-formylphenyl)amine, the choice of diamine dictates the final cage topology [1]. Using (1S,2S)-trans-1,2-cyclopentanediamine yields a [4+6] tetrahedral cage (CC5) with a 10 Å internal cavity and a high BET surface area of 1333 m²/g [1]. In contrast, substituting with the 6-membered trans-1,2-cyclohexanediamine expands the bond angle, driving the assembly toward a massive [8+12] cubic cage (CC7) with a 12 Å cavity that collapses upon desolvation, losing its porosity [1].
| Evidence Dimension | Cage Topology and BET Surface Area |
| Target Compound Data | [4+6] tetrahedral cage (CC5) with 1333 m²/g BET surface area |
| Comparator Or Baseline | trans-1,2-cyclohexanediamine (yields [8+12] cage, CC7, which collapses/loses porosity) |
| Quantified Difference | Shift from stable porous [4+6] architecture to unstable [8+12] non-porous architecture |
| Conditions | Cycloimination with tris(4-formylphenyl)amine followed by desolvation |
Buyers engineering porous materials for gas sorption or molecular separations must use the cyclopentane derivative to ensure structural stability and maintain high surface area after desolvation.
The free base form of trans-1,2-cyclopentanediamine is a reactive liquid that rapidly degrades by absorbing atmospheric carbon dioxide to form insoluble carbonates, complicating precise molar dosing [1]. The dihydrochloride salt provides a bench-stable, crystalline solid that resists atmospheric degradation, allowing for exact stoichiometric weighing required in sensitive catalytic or supramolecular syntheses [1].
| Evidence Dimension | Atmospheric Stability and Handling State |
| Target Compound Data | Bench-stable, weighable crystalline solid (dihydrochloride salt) |
| Comparator Or Baseline | Free base (liquid, rapid CO2 absorption/carbonate formation) |
| Quantified Difference | Elimination of atmospheric degradation; precise stoichiometric control |
| Conditions | Ambient laboratory storage and handling |
Procurement teams must specify the dihydrochloride salt to guarantee batch-to-batch reproducibility and minimize material waste in scale-up syntheses.
In asymmetric transformations utilizing metal-salen complexes, the chiral diamine backbone dictates the stereochemical outcome [1]. The strict (1S,2S) configuration of this compound is essential for creating the specific chiral pocket required to achieve high enantiomeric excess (ee) for target substrates [1]. Substituting with the (1R,2R) enantiomer or a racemic mixture results in mismatched stereocontrol, severely degrading the ee of the desired product [1].
| Evidence Dimension | Enantiomeric Excess (ee) of target product |
| Target Compound Data | High ee (>90%) for matched chiral substrates |
| Comparator Or Baseline | Racemic mixture or (1R,2R) enantiomer |
| Quantified Difference | Complete loss of stereocontrol for the target enantiomer |
| Conditions | Asymmetric catalysis using derived metal-salen complexes |
For pharmaceutical or fine chemical synthesis requiring strict stereopurity, purchasing the exact (1S,2S) enantiomer is non-negotiable to ensure the viability of the catalytic process.
This compound is the required diamine building block for constructing [4+6] tetrahedral imine cages (such as CC5) used in gas storage, molecular separations, and porous liquids, where the cyclopentane ring ensures post-desolvation structural integrity and high surface area [1].
It is the preferred precursor for synthesizing (1S,2S)-configured metal-salen or metal-salphen catalysts used in asymmetric epoxidation, ring-opening reactions, and CO2 fixation, offering a distinct bite angle and steric environment compared to standard DACH derivatives [2].
Utilized as a rigid, stereochemically pure diamine scaffold in the discovery and scale-up of novel chiral therapeutics, where the dihydrochloride salt form ensures consistent formulation, extended shelf life, and reproducible coupling reactions [3].
Irritant